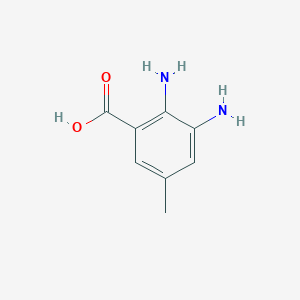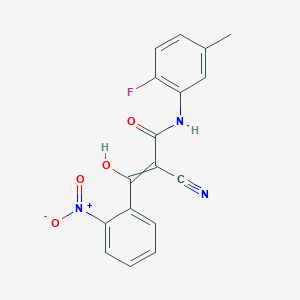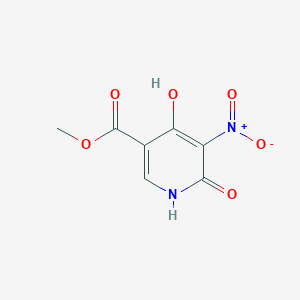![molecular formula C11H11N3O4S B1441825 3-{[(1H-吡唑-4-基)甲基]磺酰氨基}苯甲酸 CAS No. 1183510-85-1](/img/structure/B1441825.png)
3-{[(1H-吡唑-4-基)甲基]磺酰氨基}苯甲酸
描述
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is an organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety
科学研究应用
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-4-carbaldehyde with sulfamide under basic conditions to form the intermediate 1H-pyrazol-4-ylmethylsulfamide. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
化学反应分析
Types of Reactions
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
作用机制
The mechanism of action of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfamoyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .
相似化合物的比较
Similar Compounds
- 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
- 4-(1H-pyrazol-4-yl)benzoic acid
- 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfamoyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs .
属性
IUPAC Name |
3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c15-11(16)9-2-1-3-10(4-9)19(17,18)14-7-8-5-12-13-6-8/h1-6,14H,7H2,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDKSRGTPGLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CNN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)


![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
